molecular formula C17H20N2O4S B5510908 N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide

N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide

Cat. No. B5510908
M. Wt: 348.4 g/mol
InChI Key: VWUFOCCQMSXIBH-UHFFFAOYSA-N
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Description

"N2-benzyl-N2-[(4-methoxyphenyl)sulfonyl]-N1-methylglycinamide" is a chemical compound that has been explored in various scientific studies. It belongs to the class of compounds known as sulfonamides, which have diverse applications and are studied for their chemical and physical properties.

Synthesis Analysis

  • The synthesis of related sulfonamide compounds often involves reactions with sulfonyl chlorides, amides, or amines. For instance, Abbasi et al. (2019) synthesized a series of benzenesulfonamides by treating 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by reactions with various alkyl/aralkyl halides (Abbasi et al., 2019).

Molecular Structure Analysis

  • Structural analysis of similar sulfonamide compounds is often carried out using techniques like X-ray crystallography. For example, Al-Hourani et al. (2015) used X-ray crystallography to determine the structures of tetrazole derivatives containing sulfonamide groups (Al-Hourani et al., 2015).

Chemical Reactions and Properties

  • Sulfonamides like the one often participate in various chemical reactions, including coupling reactions with alcohols, aldehydes, and halides. For instance, Crich and Smith (2000) described the use of S-(4-methoxyphenyl) benzenethiosulfinate in reactions with thioglycosides (Crich & Smith, 2000).

Physical Properties Analysis

  • The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are critical for their application. The structural isomers and conformational aspects greatly influence these properties, as seen in the studies of Akazome et al. (2000) on methyl phenyl sulfoxides (Akazome et al., 2000).

Chemical Properties Analysis

  • The chemical properties, such as reactivity, stability, and electron distribution, can be analyzed using methods like NBO (Natural Bond Orbital) analysis. Sarojini et al. (2012) performed NBO and HOMO-LUMO analysis on a similar sulfonamide compound, providing insights into its chemical behavior (Sarojini et al., 2012).

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18-17(20)13-19(12-14-6-4-3-5-7-14)24(21,22)16-10-8-15(23-2)9-11-16/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFOCCQMSXIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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